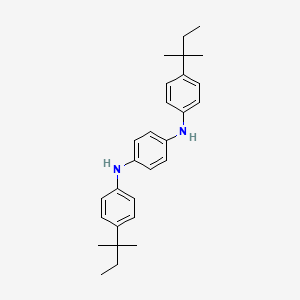![molecular formula C8H10N2O3 B15345110 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 76135-04-1](/img/structure/B15345110.png)
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to penicillins and cephalosporins, which are well-known for their antibacterial properties. The unique bicyclic structure of this compound provides it with high resistance to beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 4-carboxymethylazetidin-2-one, which undergoes an intramolecular Wittig reaction to form the bicyclic structure . The reaction conditions often include the use of triethylamine as a base and acetonitrile as a solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods. For example, the synthesis can be carried out using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives that can exhibit different biological activities. For example, substitution at the amino group can lead to the formation of new beta-lactam antibiotics with enhanced properties .
Scientific Research Applications
6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various beta-lactam antibiotics.
Biology: The compound is used to study the mechanisms of bacterial resistance to beta-lactam antibiotics.
Medicine: It is a crucial component in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is used in the production of antibiotics and other pharmaceutical products
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the formation of weak cell walls and ultimately causes bacterial cell lysis .
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic acid: This compound is the core structure of penicillins and shares a similar beta-lactam ring structure.
7-Aminocephalosporanic acid: This compound is the core structure of cephalosporins and also contains a beta-lactam ring.
Uniqueness
The uniqueness of 6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid lies in its high resistance to beta-lactamases, making it a valuable compound in the development of antibiotics that can overcome bacterial resistance. Its bicyclic structure provides enhanced stability and efficacy compared to other beta-lactam antibiotics .
Properties
CAS No. |
76135-04-1 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
6-amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-3-2-4-5(9)7(11)10(4)6(3)8(12)13/h4-5H,2,9H2,1H3,(H,12,13) |
InChI Key |
DDDBWWSKYKSDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C1)C(C2=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


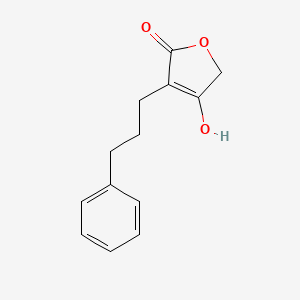
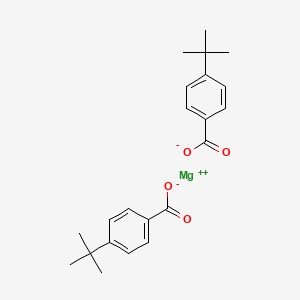

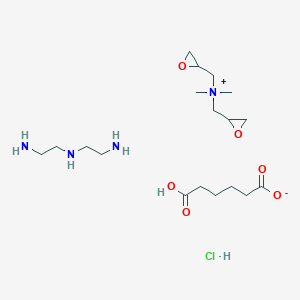
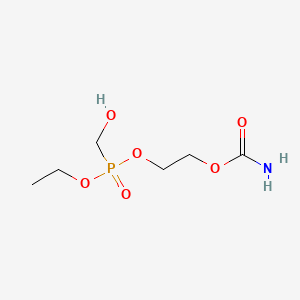
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
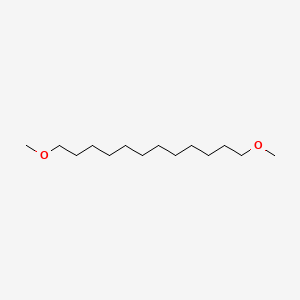
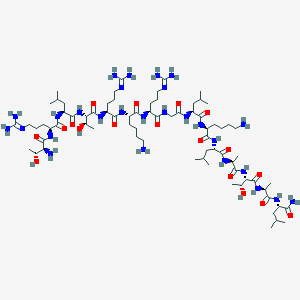
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)
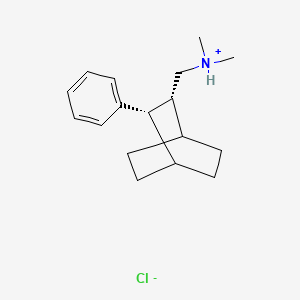

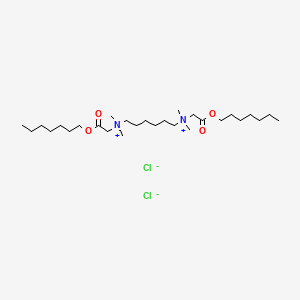
![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
